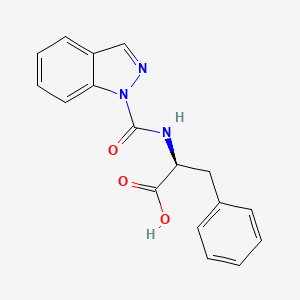
N-(1H-Indazole-1-carbonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Indazole-1-carbonyl)-L-phenylalanine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
The synthesis of N-(1H-Indazole-1-carbonyl)-L-phenylalanine typically involves a multi-step process. One common method includes the condensation of 1H-indazole-1-carboxylic acid with L-phenylalanine under specific reaction conditions . The reaction is usually carried out in the presence of coupling reagents such as carbodiimides, which facilitate the formation of the amide bond between the indazole and phenylalanine moieties . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and solvent choice .
Chemical Reactions Analysis
Scientific Research Applications
N-(1H-Indazole-1-carbonyl)-L-phenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-Indazole-1-carbonyl)-L-phenylalanine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways and biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(1H-Indazole-1-carbonyl)-L-phenylalanine can be compared with other indazole derivatives, such as:
1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide: Known for its antiproliferative activity against cancer cell lines.
Linifanib: An indazole derivative used as a tyrosine kinase inhibitor in cancer therapy.
Axtinib: Another indazole derivative with potent anti-cancer activity.
Properties
CAS No. |
664985-94-8 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
(2S)-2-(indazole-1-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H15N3O3/c21-16(22)14(10-12-6-2-1-3-7-12)19-17(23)20-15-9-5-4-8-13(15)11-18-20/h1-9,11,14H,10H2,(H,19,23)(H,21,22)/t14-/m0/s1 |
InChI Key |
FYJBFVIFFKVXBG-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N2C3=CC=CC=C3C=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N2C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
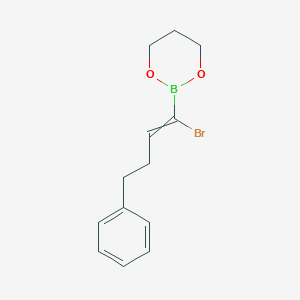

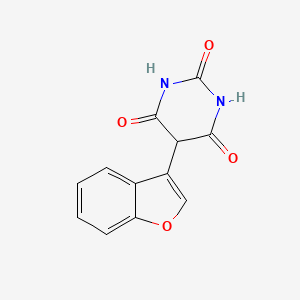
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
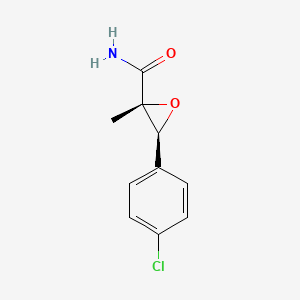
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
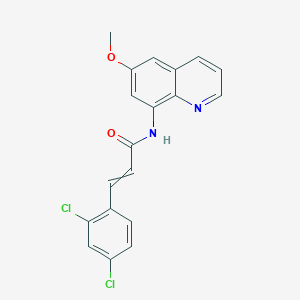
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
